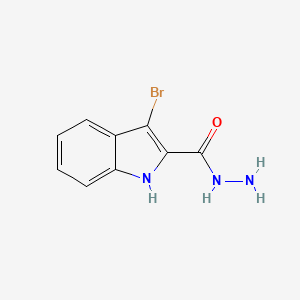

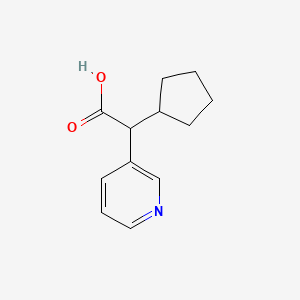

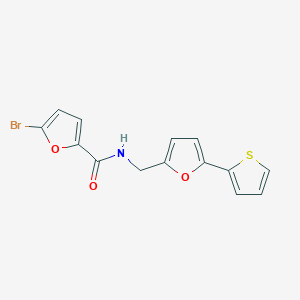

![molecular formula C21H27N3O3 B2977979 1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one CAS No. 691398-51-3](/img/structure/B2977979.png)

1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one” is a chemical compound1. However, there is limited information available about this specific compound. It is important to note that the compound’s structure contains a pyridin-2-yl group and a piperazin-1-yl group, which are common in many pharmaceutical compounds2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one”. However, similar compounds have been synthesized for various purposes, such as anti-tubercular agents2 and anti-fibrotic drugs3.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, X-ray crystallography, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of “1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one”.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one”. However, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one”.科学的研究の応用

Aryl Piperazine and Pyrrolidine as Antimalarial Agents

A study focused on synthesizing piperazine and pyrrolidine derivatives to evaluate their capacity to inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. The research highlighted the importance of specific structural features, such as a hydroxyl group and a propane chain, for antiplasmodial activity. One compound demonstrated significant activity against P. falciparum compared to its effects on tumorogenic and non-tumorogenic cells, suggesting potential for antimalarial therapies (Mendoza et al., 2011).

Synthesis, Antiarrhythmic, and Antihypertensive Effects

Another study investigated the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, examining their electrocardiographic, antiarrhythmic, and antihypertensive activities. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed significant antiarrhythmic and antihypertensive effects, linked to their alpha-adrenolytic properties. This suggests the utility of these derivatives in developing treatments for arrhythmia and hypertension (Malawska et al., 2002).

Enantiomers Synthesis for Asymmetric Applications

Research into the asymmetric synthesis of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one through hydrolytic kinetic resolution (HKR) has shown effective methods for obtaining high enantiomeric purity. This work underscores the potential for creating aminoalcohols with specific chiral properties, valuable in various pharmaceutical applications (Kulig et al., 2007).

G Protein-Biased Dopaminergics Discovery

A study introduced the concept of connecting a lipophilic moiety to the arylpiperazine core to enhance binding affinity and functional properties for dopamine receptors. Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists with a preference for G protein activation over β-arrestin recruitment. This discovery opens avenues for designing novel therapeutics with potential antipsychotic activity (Möller et al., 2017).

Antiinflammatory Activity of Ibuprofen Analogs

Research synthesizing N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds demonstrated potent antiinflammatory activity. This study suggests the therapeutic potential of these compounds in treating inflammation, contributing to the development of new antiinflammatory drugs (Rajasekaran et al., 1999).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, I couldn’t find specific information on the safety and hazards of “1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one”. However, it’s worth noting that similar compounds were found to be non-toxic to human cells2.

将来の方向性

The future directions for a compound refer to potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one”. However, similar compounds have shown promise in the development of novel anti-tubercular2 and anti-fibrotic drugs3.

特性

IUPAC Name |

1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-2-20(26)17-6-8-19(9-7-17)27-16-18(25)15-23-11-13-24(14-12-23)21-5-3-4-10-22-21/h3-10,18,25H,2,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNLJHDVRNBWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

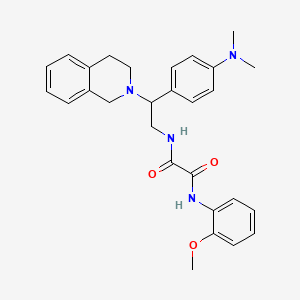

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B2977897.png)

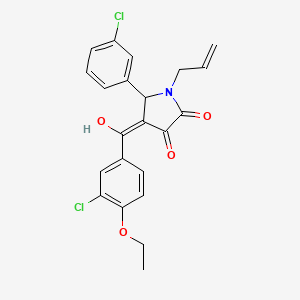

![1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2977906.png)

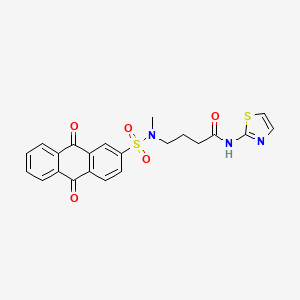

![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)